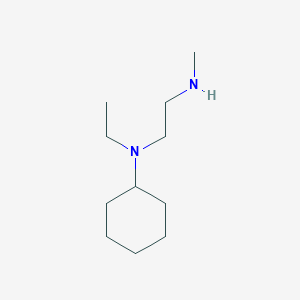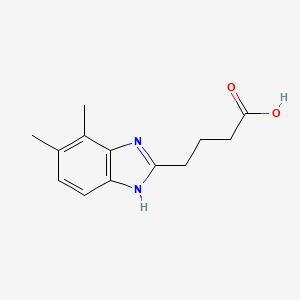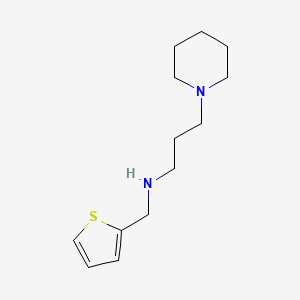
(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine
描述
“(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine” is a chemical compound with the molecular formula C13H22N2S . It is a solid substance . The SMILES string for this compound is NCC1CCCN(C1)Cc2cccs2 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is a topic of interest in the field of organic chemistry . Piperidones, which serve as precursors to the piperidine ring, are particularly important due to their unique biochemical properties . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a propyl group and a thienylmethyl group . The piperidine ring is a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 210.34 . The compound’s InChI key is ZCDGCAIFQPSTRB-UHFFFAOYSA-N .作用机制
The mechanism of action of (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine is not yet fully understood. However, it is believed that this compound may interact with certain proteins in the cell membrane to induce changes in the cell’s physiology. It is also believed that this compound may interact with certain receptors in the cell to induce changes in the cell’s metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to induce changes in cell proliferation, cell differentiation, and apoptosis. In addition, this compound has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
The advantages of using (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine in lab experiments include its ability to induce changes in cell proliferation, cell differentiation, and apoptosis. In addition, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, this compound is also limited by its lack of specificity and its potential to interact with other molecules in the cell.
未来方向
The potential future directions for research on (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine include further investigation of its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could explore the potential therapeutic applications of this compound and its potential use as a biomarker for certain diseases. Finally, further research could investigate the potential for this compound to interact with other molecules in the cell and its potential to induce changes in gene expression.
科学研究应用
(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine has been studied for its potential applications in scientific research. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISA) to detect the presence of certain proteins in biological samples. This compound has also been used to study the effects of various compounds on cell proliferation, cell differentiation, and apoptosis.
属性
IUPAC Name |
3-piperidin-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S/c1-2-8-15(9-3-1)10-5-7-14-12-13-6-4-11-16-13/h4,6,11,14H,1-3,5,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGNXNYMMQBMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



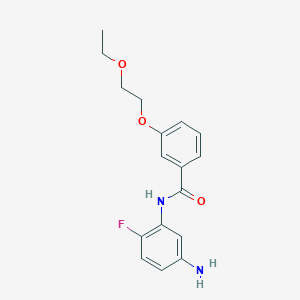
![3-[(2-Chlorobenzyl)amino]propanamide](/img/structure/B1385875.png)
![Methyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385876.png)
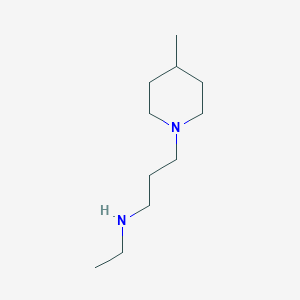
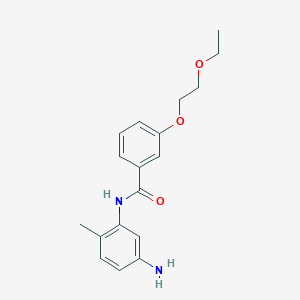
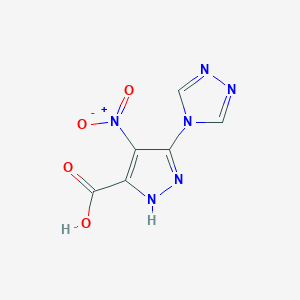
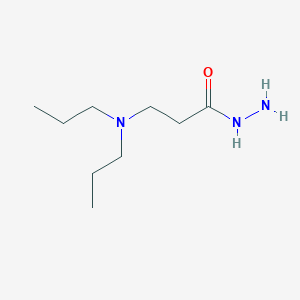

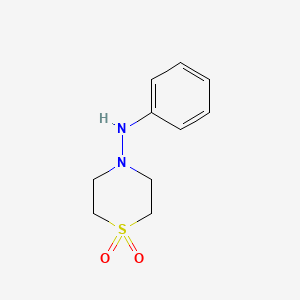
![[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1385889.png)
